
3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol
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Overview
Description
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
The synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Azo Coupling Reactions
Reaction with diazonium salts produces azo derivatives, widely studied for antimicrobial activity:
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General protocol :
Reacting 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione with hydrazine hydrate or phenyl hydrazine in glacial acetic acid under reflux yields azo-pyrazoles .
Condensation with Aldehydes
Forms bis-pyrazolones or Schiff bases depending on stoichiometry and catalysts:
Schiff Base Formation
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Reacts with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde to form a stable E-configured Schiff base :
Product : C23H23N5O
Key interactions : Intramolecular C–H⋯O hydrogen bond (S(6) motif), dihedral angle between pyrazole rings = 24.72° .
Knoevenagel Condensation
Forms conjugated systems with active methylene compounds:
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Example : Reaction with indane-1,3-dione in ethanol/pyridine yields 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione .
Yield : >85%
Characterization :-
IR: 1705 cm−1 (C=O)
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1H-NMR: δ 2.35 (s, 6H, CH3), 7.25–8.10 (Ar-H)
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Coordination Chemistry
Acts as a ligand in metal complexes:
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Schiff Base Derivatives : Form stable complexes with transition metals (e.g., Cu2+, Ni2+) via N,O-donor sites .
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Bis-Schiff Bases : React with terephthalaldehyde to generate macrocyclic ligands :
Product : (E)-N,N′-(1,4-phenylenedimethylidyne)bis-3,5-dimethyl-1H-pyrazol-4-amine
Crystallographic Data :
Acetylation Reactions
The hydroxyl group undergoes acetylation under mild conditions:
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Protocol : Treatment with acetyl chloride in pyridine at 0–5°C yields 1-[(4-(4-chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone .
Yield : 70–75%
IR : 1740 cm−1 (C=O)
Cyclization to Oxadiazoles
Forms heterocyclic derivatives via cyclocondensation:
Scientific Research Applications
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s high affinity for certain integrins, such as αvβ6, also plays a crucial role in its biological activity .
Comparison with Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
3-Methyl-1-phenyl-5-pyrazolone: Used as a starting material in the synthesis of various pyrazole derivatives.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-amine: Another pyrazole derivative with significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
16209-01-1 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3,5-dimethyl-1-phenylpyrazol-4-ol |
InChI |
InChI=1S/C11H12N2O/c1-8-11(14)9(2)13(12-8)10-6-4-3-5-7-10/h3-7,14H,1-2H3 |
InChI Key |
QQLMNKHEUWDSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)O |
Origin of Product |
United States |
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